molecular formula C35H72O6 B14000350 Bis(hexadecanoic acid); propane-1,2-diol

Bis(hexadecanoic acid); propane-1,2-diol

Cat. No.: B14000350
M. Wt: 588.9 g/mol
InChI Key: YDTZCLXSYAGDMC-UHFFFAOYSA-N
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Description

Bis(hexadecanoic acid); propane-1,2-diol is a chemical compound formed from the esterification of two hexadecanoic acid (palmitic acid) molecules with propane-1,2-diol (also known as propylene glycol). Propylene glycol is a versatile diol widely used as a solvent and carrier in pharmaceuticals, food processing, and cosmetics due to its miscibility with water and low toxicity . Its industrial significance is substantial, with millions of tonnes produced annually, and it serves as a key feedstock for polymers like unsaturated polyester resins . Hexadecanoic acid, or palmitic acid, is a common saturated fatty acid frequently investigated for its biological activities. Research on plant extracts, such as from Olea dioica , has identified derivatives of hexadecanoic acid as bioactive compounds with demonstrated antimicrobial properties against a broad spectrum of pathogenic bacteria, including Escherichia coli , Klebsiella pneumoniae , and Staphylococcus aureus . This suggests that esters of hexadecanoic acid may be of interest for studies in natural product chemistry and the development of antimicrobial agents. Furthermore, the 1,2-diol functional group is a key building block in organic synthesis and can be utilized in the production of more complex molecules, including cyclic carbonates which are valuable intermediates for pharmaceuticals and materials such as polyurethanes . This compound is presented for research purposes to explore these and other potential applications. This product is intended for research use only in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic use, nor for personal consumption.

Properties

Molecular Formula

C35H72O6

Molecular Weight

588.9 g/mol

IUPAC Name

hexadecanoic acid;propane-1,2-diol

InChI

InChI=1S/2C16H32O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2*2-15H2,1H3,(H,17,18);3-5H,2H2,1H3

InChI Key

YDTZCLXSYAGDMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC(CO)O

Origin of Product

United States

Preparation Methods

Esterification Reaction Overview

The primary and most established method for synthesizing this compound is through the direct esterification of hexadecanoic acid with propane-1,2-diol. This reaction involves the condensation of the carboxylic acid groups of hexadecanoic acid with the hydroxyl groups of propane-1,2-diol, forming ester bonds and releasing water as a byproduct.

Key reaction features:

  • Reactants: Hexadecanoic acid and propane-1,2-diol
  • Catalysts: Acid or base catalysts, commonly strong acids like sulfuric acid or p-toluenesulfonic acid, or basic catalysts such as alkali metal alkoxides
  • Reaction conditions: Elevated temperatures typically ranging from 150 °C to 200 °C
  • Equilibrium control: Continuous removal of water to drive the reaction forward
  • Stoichiometry: Often an excess of one reactant (usually propane-1,2-diol) is used to improve yield

Detailed Reaction Procedure

Step Description Conditions/Notes
1 Mixing of hexadecanoic acid and propane-1,2-diol in a reaction vessel Molar ratio generally 2:1 (acid:diol) or excess diol
2 Catalyst addition Acid catalyst such as sulfuric acid or p-toluenesulfonic acid added in catalytic amounts (0.5–2%)
3 Heating Reaction mixture heated to 150–200 °C under reflux or reduced pressure
4 Water removal Water formed during esterification is continuously removed by azeotropic distillation or vacuum to shift equilibrium
5 Reaction time Typically 4–8 hours depending on scale and conditions
6 Work-up Cooling, neutralization of catalyst if acidic, extraction or crystallization to isolate product

Catalysts and Solvents

  • Acid catalysts: Sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are preferred for their efficiency.
  • Base catalysts: Less common but possible using alkali metal alkoxides.
  • Solvents: The reaction can be conducted solvent-free or in organic solvents such as toluene or xylene, which facilitate azeotropic removal of water.

Alternative Synthetic Routes and Protection Strategies

While the direct esterification is standard, more complex synthetic routes involving protection of hydroxyl groups on the diol may be employed in specialized syntheses, particularly when selective esterification or incorporation into more complex molecules is desired.

For example, protection of diol hydroxyl groups using acetal or ketal protecting groups (e.g., methylidene acetal, benzylidene ketal) can be used to selectively esterify one hydroxyl group at a time, as described in related pseudo-ceramide syntheses. Such methods involve:

  • Protection of propane-1,2-diol hydroxyl groups to form a protected intermediate
  • Selective esterification of the free hydroxyl group
  • Deprotection to yield the diester

These approaches are more labor-intensive and typically reserved for specialized chemical syntheses rather than bulk production.

Reaction Optimization and Yield Considerations

  • Temperature: Higher temperatures (around 180–200 °C) favor complete esterification but risk side reactions or degradation.
  • Water removal: Continuous removal of water is critical to drive the equilibrium towards product formation.
  • Reactant ratio: Using excess propane-1,2-diol improves conversion and reduces monoester formation.
  • Catalyst amount: Optimized catalyst loading minimizes side reactions and facilitates purification.

Typical yields for the direct esterification method range from 80% to 95% under optimized conditions.

Summary Table of Preparation Method

Parameter Details
Reactants Hexadecanoic acid, propane-1,2-diol
Catalyst Acid catalyst (e.g., sulfuric acid) or base catalyst
Temperature 150–200 °C
Reaction time 4–8 hours
Water removal method Azeotropic distillation or vacuum
Solvent Optional (toluene, xylene) or solvent-free
Yield 80–95%
Product purification Neutralization, extraction, crystallization

Chemical Reactions Analysis

1-Methylethane-1,2-diyl dipalmitate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylethane-1,2-diyl dipalmitate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylethane-1,2-diyl dipalmitate involves its interaction with biological membranes. As a lipid-based compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Compound Structure Solubility Key Fatty Acids
Bis(hexadecanoic acid); propane-1,2-diol (E 477 variant) Diester of propane-1,2-diol and palmitic acid Insoluble in cold water; soluble in oils Hexadecanoic acid (C16:0)
Propane-1,2-diol monostearate (E 477 variant) Monoester of stearic acid (C18:0) Dispersible in hot water; oil-soluble Stearic acid (C18:0)
Propane-1,2-diol alginate (E 405) Alginate esterified with propane-1,2-diol Acid-resistant; soluble in acidic solutions Alginic acid
Alginic acid salts (E 400–404) Sodium, potassium, or calcium alginate Cold-water soluble Alginic acid
Propane-1,2-diol (E 1520) Free alcohol Miscible with water and organic solvents N/A

Key Observations :

  • Solubility : E 477 esters are oil-soluble, whereas E 405 retains solubility in acidic environments due to blocked carboxyl groups in alginic acid .

Key Differences :

  • E 477 synthesis focuses on optimizing monoester content (up to 90%) via molecular distillation , while E 405 requires precise control of esterification to balance acid resistance and stability .

Key Regulatory Challenges :

  • E 477 requires monitoring of glycidyl esters and erucic acid in raw materials .
  • E 405 must comply with hydrolysis stability standards to prevent premature breakdown .

Biological Activity

Bis(hexadecanoic acid); propane-1,2-diol, also known as 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate, is a compound formed by the esterification of hexadecanoic acid (palmitic acid) with propane-1,2-diol. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and food science.

Chemical Structure and Properties

The molecular formula for this compound is C19H39O4C_{19}H_{39}O_4 with a molecular weight of approximately 331.5 g/mol. The compound features two palmitic acid chains linked to a central propane-1,2-diol backbone. Its high lipophilicity, indicated by a LogP value of 11.7, suggests significant interactions with biological membranes, making it suitable for applications in drug delivery systems and as an emulsifier in food products .

Antioxidant and Antibacterial Properties

Research indicates that fatty acids similar to those present in this compound exhibit notable antioxidant and antibacterial activities. For instance, n-hexadecanoic acid has been shown to possess moderate antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 11.02 mm to 13.2 mm at concentrations of 150 µg/ml . This suggests that the palmitic acid component may contribute to the biological activity of the compound.

Drug Delivery Applications

The lipophilic nature of this compound allows it to integrate effectively into lipid bilayers, enhancing the permeability of cell membranes. This property is particularly beneficial for drug delivery systems where hydrophobic drugs require effective transport mechanisms across biological barriers . Studies have demonstrated that compounds with similar structures can facilitate the transport of hydrophobic drugs through cellular membranes .

Safety and Toxicology

In terms of safety, studies involving propane-1,2-diol (a component of the compound) indicate that it is well-tolerated at certain dosages. A chronic study in rats reported no adverse effects at doses up to 2,500 mg/kg body weight per day . This data supports the potential use of this compound in food and pharmaceutical applications without significant toxicity concerns.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various fatty acids, including hexadecanoic acid derivatives. The findings indicated that these compounds effectively inhibited the growth of several bacterial strains, demonstrating their potential use as natural preservatives in food products.

Case Study 2: Drug Delivery Systems
Research on liposomal formulations containing this compound showed enhanced drug loading capacity and stability compared to traditional formulations. These findings highlight the compound's potential as a vehicle for delivering hydrophobic drugs in therapeutic applications.

Data Table: Comparison of Biological Activities

Compound Activity Test Organisms Concentration (µg/ml) Inhibition Zone (mm)
n-Hexadecanoic AcidAntibacterialE. coli, S. aureus15011.02 - 13.20
This compoundDrug Delivery PotentialLipid BilayersN/AEnhanced Permeability
Propane-1,2-diolSafety ProfileRatsUp to 2500 mg/kg bw/dayNo Adverse Effects

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